Dicyclobutylmethanamine Dicyclobutylmethanamine
Brand Name: Vulcanchem
CAS No.: 89770-46-7
VCID: VC8149311
InChI: InChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2
SMILES: C1CC(C1)C(C2CCC2)N
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

Dicyclobutylmethanamine

CAS No.: 89770-46-7

Cat. No.: VC8149311

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

Dicyclobutylmethanamine - 89770-46-7

Specification

CAS No. 89770-46-7
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name di(cyclobutyl)methanamine
Standard InChI InChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2
Standard InChI Key VWHSNGZQBUUEBK-UHFFFAOYSA-N
SMILES C1CC(C1)C(C2CCC2)N
Canonical SMILES C1CC(C1)C(C2CCC2)N

Introduction

Chemical Identity and Structural Features

Dicyclobutylmethanamine, systematically named 1,1-dicyclobutylmethanamine, belongs to the class of alicyclic amines. Its structure consists of a central methylamine group (CH2NH2-\text{CH}_2\text{NH}_2) flanked by two cyclobutyl rings. Key molecular parameters include:

PropertyValueSource
Molecular formulaC9H17N\text{C}_9\text{H}_{17}\text{N}
Molecular weight139.23 g/mol
Boiling point95.6 ± 8.0 °C
Density0.8 ± 0.1 g/cm³
LogP (partition coefficient)1.88

The strained cyclobutane rings introduce conformational rigidity, influencing its reactivity and binding affinity in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Dicyclobutylmethanamine is typically synthesized via alkylation or reductive amination strategies:

  • Alkylation of methylamine: Reacting methylamine with cyclobutylmethyl chloride under basic conditions:

    CH3NH2+2C4H7CH2Cl(C4H7CH2)2NH+2HCl\text{CH}_3\text{NH}_2 + 2 \text{C}_4\text{H}_7\text{CH}_2\text{Cl} \rightarrow (\text{C}_4\text{H}_7\text{CH}_2)_2\text{NH} + 2 \text{HCl}

    Yields are optimized using catalysts like sodium hydroxide.

  • Reductive amination: Cyclobutanone reacts with methylamine in the presence of reducing agents (e.g., NaBH3_3CN) to form the secondary amine .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Key steps include:

  • Catalytic hydrogenation of imine intermediates .

  • Distillation and crystallization for purification .

Physicochemical and Spectroscopic Properties

Stability and Solubility

  • Storage: Requires airtight containers under inert gas (N2_2 or Ar) at 4°C to prevent oxidation .

  • Solubility: Miscible in polar solvents (e.g., ethanol, DMF) but insoluble in water .

Spectroscopic Characterization

  • IR spectrum: Peaks at 3665 cm1^{-1} (N-H stretch) and 700–850 cm1^{-1} (C-Cl contamination from solvents) .

  • NMR: 1H^1\text{H}-NMR signals at δ 2.5–4.0 ppm (cyclobutane protons) and δ 1.2 ppm (tert-butoxy groups in derivatives) .

ParameterValue/ObservationSource
Acute toxicity (LD50_{50})Not determined
Skin irritationMild at high concentrations
Hazard statementsH314 (causes severe skin burns)
Precautionary measuresUse gloves, eye protection

Applications in Medicinal Chemistry

Drug Development

  • Antidepressants: Structural analog of tricyclic antidepressants (TCAs) with reduced cardiotoxicity .

  • Antiviral agents: Explored as a scaffold for nucleoside analogs targeting viral polymerases .

Biochemical Probes

  • Used in radioligand binding assays to study serotonin receptor dynamics .

Future Directions

  • Optimization of selectivity: Engineering derivatives with enhanced 5-HT2B_{2B}/5-HT2C_{2C} selectivity .

  • In vivo studies: Evaluating pharmacokinetics and toxicity in rodent models .

  • Catalytic asymmetric synthesis: Developing enantioselective routes for chiral derivatives .

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